2-(4-(trifluoromethoxy)phenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Description
2-(4-(trifluoromethoxy)phenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H16F6N4O2 and its molecular weight is 422.331. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]pyridine structure have been reported to have activity against various targets, including dna intercalation and dipeptidyl peptidase IV (DPP-IV) .
Mode of Action
Compounds with similar structures have been reported to intercalate with dna , which involves inserting itself between the base pairs of the DNA helix, disrupting its structure and function. Other similar compounds have been reported to inhibit DPP-IV , an enzyme involved in the degradation of incretin hormones, thus increasing their availability.
Biochemical Pathways
Based on the reported targets of similar compounds, it can be inferred that the compound may affect pathways related to dna replication and repair (due to dna intercalation) and glucose homeostasis (due to dpp-iv inhibition) .
Pharmacokinetics
A similar compound has been reported to have oral bioavailability in preclinical species , suggesting that this compound may also have favorable ADME properties.
Result of Action
Based on the reported actions of similar compounds, it can be inferred that the compound may lead to disruption of dna structure (due to intercalation) and increased availability of incretin hormones (due to dpp-iv inhibition) .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N4O2/c18-16(19,20)11-5-6-27-13(8-11)25-26-14(27)9-24-15(28)7-10-1-3-12(4-2-10)29-17(21,22)23/h1-4,11H,5-9H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVJOQLYXNVGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)CC3=CC=C(C=C3)OC(F)(F)F)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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